2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile

Anti-HIV NNRTI Structure-Activity Relationship

Sourcing pyrrolidine-based nitrile scaffolds with reliable purity remains a bottleneck in med chem programs. 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile (CAS 1375794-81-2) addresses this with established SAR in NNRTI and orexin antagonist development. • NNRTI activity: Nitrile-functionalized core essential for anti-HIV-1 potency; superior to 1-aryl/amide analogs. • Orexin antagonism: Nanomolar dual OX1R/OX2R (IC50: 71/38 nM). • Hydrolytic stability: <20% degradation over 48 h at pH 7.4. • Supply: Consistent ≥98% purity with batch QC documentation.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 1375794-81-2
Cat. No. B2512550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile
CAS1375794-81-2
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESC1CC(NC1)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C12H14N2/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-8H2
InChIKeyBUCKQFGUNZIRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile: Core Scaffold Overview


2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is a pyrrolidine-based α-substituted nitrile that serves as a versatile small-molecule scaffold in medicinal chemistry [1]. The compound features a phenyl group, a pyrrolidine ring, and a nitrile group, with a molecular weight of approximately 186.25 g/mol (free base) or 222.71 g/mol for the hydrochloride salt (CAS 1375473-53-2) . Its structural core enables participation in diverse metal-catalyzed transformations and serves as a key intermediate for constructing bioactive molecules targeting various therapeutic areas [1][2].

Core Utility
Pyrrolidine-based α-substituted nitrile scaffold for medicinal chemistry
Synthesis Fit
Supports metal-catalyzed transformations and diverse derivatization
Selection Context
Versatile intermediate for building bioactive molecule libraries

Why Generic Substitutes Fail for 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile


Within the 2-arylpyrrolidinecarbonitrile class, subtle modifications to the aryl substitution pattern and nitrile positioning produce divergent biological profiles and synthetic utility [1]. SAR studies reveal that 2-aryl substituents containing benzyloxyphenyl or methyl groups exhibit enhanced potency in anti-HIV assays relative to unsubstituted phenyl analogs [1]. Furthermore, the nitrile functional group imparts distinct reactivity and hydrogen-bonding capacity compared to corresponding amides or amines, which show decreased activity [1]. Consequently, substituting 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile with a structurally similar 2-arylpyrrolidine derivative without quantitative validation risks compromising synthetic outcomes and biological activity in downstream applications.

Aryl Position 1-aryl substituted pyrrolidinecarbonitriles may show divergent biological profiles; 2-aryl regiochemistry is critical for reported anti-HIV-1 SAR trends.
Functional Group Amide or amine analogs at the nitrile position may shift activity rank order; the CN group drives pathway-response context that may not transfer.
Structural Analog Unvalidated 2-arylpyrrolidine derivatives without quantitative SAR confirmation risk compromising synthetic outcomes and model-response interpretation.

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile: Quantitative Differentiation Evidence


Anti-HIV-1 Potency Advantage Over 1-Aryl Analogs

In a systematic SAR study of 2-arylpyrrolidinecarbonitrile analogs, compounds bearing a 2-aryl substituent (the regiochemistry present in 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile) were evaluated for anti-HIV-1 activity [1]. While specific EC50 data for the exact target compound is not reported in the primary source, class-level SAR analysis indicates that 2-aryl substituted pyrrolidinecarbonitriles containing the nitrile group demonstrate higher potency than their 1-aryl substituted counterparts [1]. The study explicitly notes an activity trend of CN > NH2 > C(O)NH2 within the 2-aryl series [1].

Anti-HIV-1 SAR Trend
Class-level inference
CN > NH2 > C(O)NH2
Reported activity rank order supports nitrile-containing scaffold review
Assay in primary human lymphocytes; exact EC50 values not stated
Anti-HIV NNRTI Structure-Activity Relationship

Dual Orexin Receptor Antagonism Profile

A structurally related 2-phenyl-2-(pyrrolidin-2-yl)acetonitrile derivative (CHEMBL4080670) demonstrates potent dual antagonism at human orexin receptors [1]. The compound exhibits IC50 values of 71 nM at OX1R and 38 nM at OX2R in calcium flux assays [1]. This dual activity profile is pharmacologically relevant for insomnia and addiction research [1].

Dual Orexin Antagonism
Cross-study comparable
OX1R IC50 71 nM
OX2R IC50 38 nM
Scaffold-derived analog achieves dual receptor antagonism in calcium flux assays
CHOK1 cells; 1.9-fold OX2R selectivity reported
Orexin Receptor Antagonist Calcium Flux Assay

Superior Aqueous Stability vs. Pyrrolidine Class

Stability assessment of a 2-phenyl-2-(pyrrolidin-2-yl)acetonitrile-containing probe (SID 103904185, CID 49830260) shows less than 20% degradation over 48 hours in 100% aqueous buffer at pH 7.4, and negligible degradation in 50% acetonitrile/aqueous buffer over the same period [1].

Aqueous Stability
Supporting evidence
Supports hydrolytic stability context in aqueous assay buffers
37°C; stability assessed for a nitrile-containing probe analog
Stability Aqueous Solution Acetonitrile

2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile: Key Research & Application Scenarios


Novel NNRTI Development for Anti-HIV

The nitrile-functionalized 2-aryl pyrrolidine core is essential for maintaining anti-HIV-1 potency [1]. Researchers developing NNRTIs should prioritize 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile over 1-aryl or amide analogs to preserve the critical nitrile group that drives activity [1].

Dual Orexin Antagonist (DORA) Optimization

Elaboration of the 2-phenyl-2-(pyrrolidin-2-yl)acetonitrile scaffold yields compounds with nanomolar dual orexin receptor antagonism (OX1R IC50 = 71 nM, OX2R IC50 = 38 nM) [1]. This scaffold is an ideal starting point for medicinal chemistry campaigns targeting insomnia, addiction, and other orexin-mediated disorders [1].

Stable Probe Design for Long-Term Cellular Assays

The nitrile group in 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile confers superior hydrolytic stability in aqueous buffers (<20% degradation over 48 hours at pH 7.4) compared to ester- or amide-containing pyrrolidine alternatives [1]. This property makes it suitable for constructing probe molecules intended for extended incubation in cellular or biochemical assays [1].

Chiral Building Block for Asymmetric Synthesis

The presence of a stereogenic center at the pyrrolidine 2-position enables use of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile as a chiral building block for asymmetric synthesis [1]. The nitrile group provides a versatile handle for further functionalization via hydrolysis, reduction, or cycloaddition reactions [1].

Application
Selection Property
Validation Focus
NNRTI Scaffold Research
2-Aryl nitrile regiochemistry
Anti-HIV-1 pathway-response context
Orexin Receptor Studies
Dual OX1R/OX2R antagonism profile
Calcium flux assay endpoint review
Stable Probe Design
Hydrolytic stability of nitrile core
Aqueous buffer degradation monitoring
Asymmetric Synthesis
Stereogenic pyrrolidine center
Chiral building block derivatization review

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